2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and hydroxybenzylidene groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.
2-hydroxybenzaldehyde: A precursor used in the synthesis of various organic compounds.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
54918-94-4 |
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Molecular Formula |
C15H12Cl2N2O3 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-5-6-14(12(17)7-11)22-9-15(21)19-18-8-10-3-1-2-4-13(10)20/h1-8,20H,9H2,(H,19,21)/b18-8+ |
InChI Key |
ZPCHVLOAXWMZPG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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